
Broussonetine J
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Broussonetine J is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.
Applications De Recherche Scientifique
Total Synthesis and Glycosidase Inhibition
- Broussonetine J has been synthesized successfully and is a potent inhibitor of β-glucosidase and α-glucosidase, indicating its potential application in managing disorders related to these enzymes (Zhao et al., 2013).
Constituents and Isolation
- As a pyrrolidinyl piperidine alkaloid, broussonetine J was isolated from Broussonetia kazinoki, revealing its natural occurrence and potential as a bioactive compound (Shibano et al., 1998).
Biosynthesis
- Research on the biosynthesis of broussonetines, including broussonetine J, shows that they are biosynthesized through routes similar to those of sphingosine and phytosphingosine, providing insights into their metabolic pathways (Shibano et al., 2001).
Glycosidase Inhibition in Analogues
- Studies on broussonetine analogues have demonstrated their potential as selective and potent inhibitors of glycosidases, such as β-galactosidase and α-glucosidase, highlighting their therapeutic potential in related diseases (Song et al., 2016).
Propriétés
Nom du produit |
Broussonetine J |
|---|---|
Formule moléculaire |
C22H40N2O7 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H40N2O7/c1-14(26)23-12-8-7-9-16(23)20(29)19(28)11-6-4-3-5-10-17-21(30)22(31)18(13-25)24(17)15(2)27/h16-22,25,28-31H,3-13H2,1-2H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1 |
Clé InChI |
YIEPZDPKKNJALX-OWLUANBVSA-N |
SMILES isomérique |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2C(=O)C)CO)O)O)O)O |
SMILES canonique |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O |
Synonymes |
broussonetine J |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




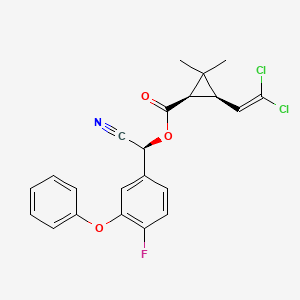
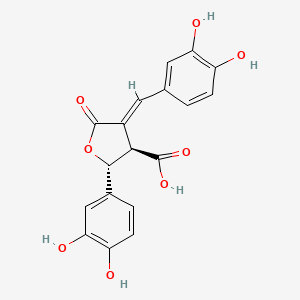
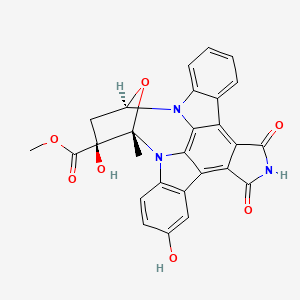
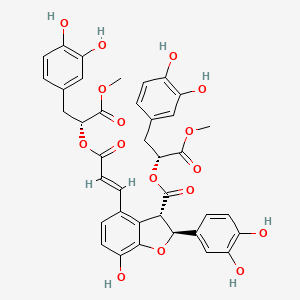
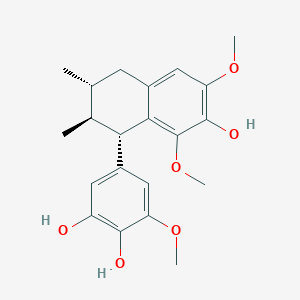
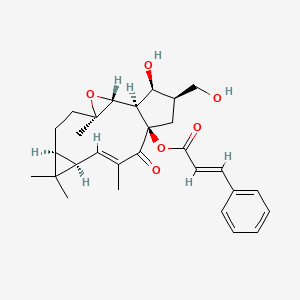
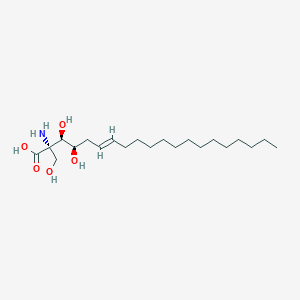
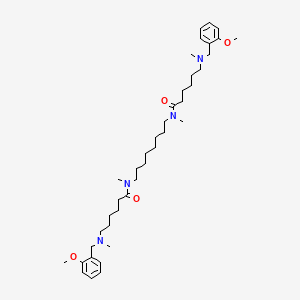
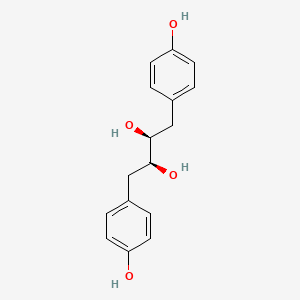
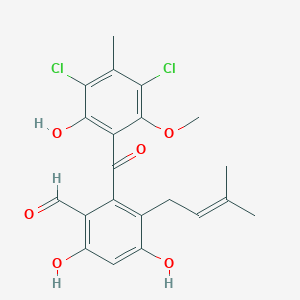
![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)
![(2R)-N-[(2R)-2-(Dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-N-[(5R)-5-(dihydroxyboryl)-1-L-prolylpyrrolidin-2-YL]-L-prolinamide](/img/structure/B1248011.png)
![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)